molecular formula C15H11BrN2O3S B3702550 2-({[(2-bromobenzoyl)amino]carbonothioyl}amino)benzoic acid

2-({[(2-bromobenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No.: B3702550
M. Wt: 379.2 g/mol
InChI Key: AXCDGKCGBFJWOL-UHFFFAOYSA-N
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Description

“2-({[(2-bromobenzoyl)amino]carbonothioyl}amino)benzoic acid” is a chemical compound with the molecular formula C15H11BrN2O3S . It is a potential non-steroidal anti-inflammatory drug .


Molecular Structure Analysis

The molecular structure of this compound involves a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carboxylic acid a trigonal planar shape around the carbonyl carbon . A resonance structure exists where one of the lone pairs of the hydroxyl oxygen (OH) is conjugated with the pi bond system of the carbonyl group .


Chemical Reactions Analysis

Carboxylic acids, such as this compound, can undergo various reactions . They can be converted into acid chlorides, anhydrides, esters, and amides through nucleophilic acyl substitution reactions . The reactivity of carboxylic acids is greatly enhanced in the presence of a strong acid such as HCl or H2SO4 .

Properties

IUPAC Name

2-[(2-bromobenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3S/c16-11-7-3-1-5-9(11)13(19)18-15(22)17-12-8-4-2-6-10(12)14(20)21/h1-8H,(H,20,21)(H2,17,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCDGKCGBFJWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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